

# Introduction: A Versatile Allylic Bromide for Advanced Synthesis

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## Compound of Interest

Compound Name: *Methyl 2-(bromomethyl)-3-phenylacrylate*

CAS No.: 53059-43-1

Cat. No.: B1308881

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**Methyl 2-(bromomethyl)-3-phenylacrylate** is a highly functionalized organic molecule that serves as a potent building block in modern synthetic chemistry. Its structure, featuring a reactive allylic bromide, an electron-withdrawing methyl ester, and a phenyl group, offers a unique combination of electrophilic and nucleophilic potential. This trifecta of functional groups makes it an invaluable intermediate for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. The strategic placement of the bromomethyl group adjacent to the acrylate backbone renders it an excellent substrate for nucleophilic substitution, while the conjugated system provides avenues for cycloaddition and polymerization reactions. This guide provides a comprehensive overview of its chemical properties, a robust protocol for its synthesis, insights into its reactivity, and a discussion of its potential applications for professionals in drug discovery and development.

## Physicochemical and Spectroscopic Profile

The utility of a synthetic building block is fundamentally defined by its physical and spectral characteristics. Below is a summary of the key properties of **Methyl 2-(bromomethyl)-3-phenylacrylate**, compiled from available data and structural analysis.

## Core Chemical Properties

Property	Value	Source/Method
Molecular Formula	C <sub>11</sub> H <sub>11</sub> BrO <sub>2</sub>	PubChem CID 5904127[1]
Molecular Weight	255.11 g/mol	PubChem CID 5904127[1]
Appearance	Expected to be a colorless to pale yellow oil or low-melting solid	Inferred from similar acrylates
Canonical SMILES	<chem>COC(=O)C(=CC1=CC=CC=C1)CBr</chem>	PubChem CID 5904127[1]
InChI Key	LSNJDPGMVCNXSF-UHFFFAOYSA-N	PubChem CID 5904127[1]

## Spectroscopic Characterization (Predicted)

Detailed experimental spectra for this specific molecule are not widely published. However, based on its structure, the following spectroscopic signatures can be predicted:

- <sup>1</sup>H NMR (CDCl<sub>3</sub>, 400 MHz):
  - δ 7.80-7.90 (s, 1H): Olefinic proton (=CH-Ph).
  - δ 7.30-7.50 (m, 5H): Aromatic protons of the phenyl group.
  - δ 4.45 (s, 2H): Methylene protons of the bromomethyl group (-CH<sub>2</sub>Br).
  - δ 3.85 (s, 3H): Methyl protons of the ester group (-OCH<sub>3</sub>).
- <sup>13</sup>C NMR (CDCl<sub>3</sub>, 100 MHz):
  - δ ~166 ppm: Carbonyl carbon of the ester (C=O).
  - δ ~142 ppm: Olefinic carbon attached to the phenyl group (=C-Ph).
  - δ ~134 ppm: Quaternary aromatic carbon (ipso-C).

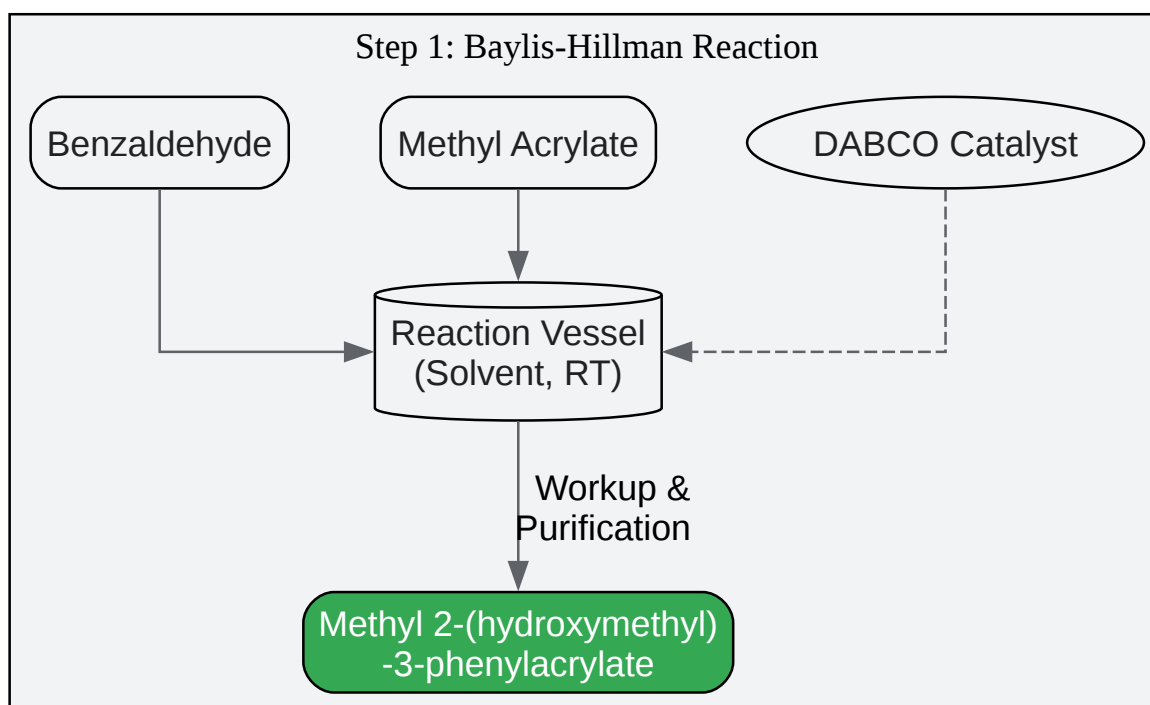
- $\delta$  ~130 ppm: Olefinic carbon attached to the bromomethyl group ( $=C-CH_2Br$ ).
- $\delta$  ~128-130 ppm: Aromatic carbons (CH).
- $\delta$  ~52 ppm: Methyl carbon of the ester ( $-OCH_3$ ).
- $\delta$  ~30 ppm: Methylene carbon of the bromomethyl group ( $-CH_2Br$ ).
- Infrared (IR) Spectroscopy (Neat):
  - $\sim 3060\text{ cm}^{-1}$ : Aromatic C-H stretch.
  - $\sim 2950\text{ cm}^{-1}$ : Aliphatic C-H stretch.
  - $\sim 1720\text{ cm}^{-1}$ : Strong C=O stretch of the  $\alpha,\beta$ -unsaturated ester.
  - $\sim 1630\text{ cm}^{-1}$ : C=C stretch of the acrylate.
  - $\sim 1200\text{ cm}^{-1}$ : C-O stretch of the ester.
  - $\sim 690\text{ cm}^{-1}$ : C-Br stretch.
- Mass Spectrometry (EI):
  - $m/z$  254/256: Molecular ion peak ( $M^+$ ) showing the characteristic isotopic pattern for bromine ( $^{79}Br/^{81}Br$ ).
  - $m/z$  175: Fragment corresponding to the loss of Br.
  - $m/z$  115: Fragment corresponding to  $[C_9H_7]^+$ .

## Synthesis and Purification: A Two-Step Approach

The most logical and efficient synthesis of **Methyl 2-(bromomethyl)-3-phenylacrylate** proceeds via a two-step sequence: a Baylis-Hillman reaction to form the allylic alcohol intermediate, followed by bromination.

### Step 1: Baylis-Hillman Reaction

The Baylis-Hillman reaction is a powerful carbon-carbon bond-forming reaction that couples an activated alkene with an electrophile, typically an aldehyde, under the catalysis of a tertiary amine like 1,4-diazabicyclo[2.2.2]octane (DABCO).[2]



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Caption: Workflow for the synthesis of the alcohol intermediate.

Experimental Protocol: Synthesis of Methyl 2-(hydroxymethyl)-3-phenylacrylate

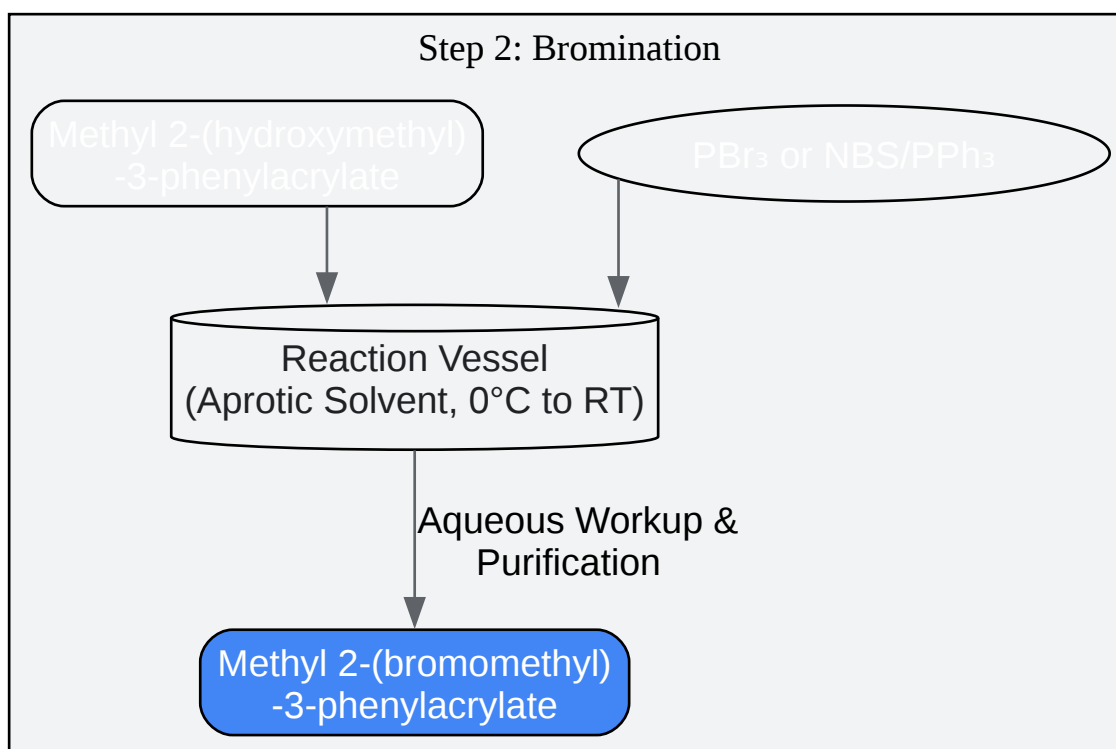
- Reagent Preparation: To a round-bottom flask, add benzaldehyde (1.0 eq) and methyl acrylate (1.5 eq).
- Catalyst Addition: Add 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.2 eq) to the mixture. The reaction can often be run neat or in a solvent like THF or a protic solvent/water mixture to accelerate the reaction.[2]
- Reaction: Stir the mixture at room temperature. The reaction is typically slow, requiring several days to reach completion. Monitor progress by Thin Layer Chromatography (TLC).

- **Workup:** Once the reaction is complete, dilute the mixture with ethyl acetate and wash with 1M HCl to remove the DABCO catalyst, followed by a wash with brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure allylic alcohol.

**Causality:** The tertiary amine catalyst (DABCO) acts as a nucleophile, adding to methyl acrylate in a Michael fashion to generate a zwitterionic enolate. This enolate then adds to the electrophilic carbonyl carbon of benzaldehyde. A subsequent proton transfer and elimination of the catalyst regenerates the double bond and yields the desired functionalized allylic alcohol.

## Step 2: Bromination of the Allylic Alcohol

The conversion of the synthesized allylic alcohol to the target allylic bromide is a standard transformation. Reagents like phosphorus tribromide (PBr<sub>3</sub>) or a combination of N-bromosuccinimide (NBS) and triphenylphosphine (PPh<sub>3</sub>) are effective.



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Caption: Workflow for the conversion to the final product.

#### Experimental Protocol: Synthesis of **Methyl 2-(bromomethyl)-3-phenylacrylate**

- **Setup:** Dissolve the Methyl 2-(hydroxymethyl)-3-phenylacrylate (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM) or diethyl ether in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0°C in an ice bath.
- **Reagent Addition:** Slowly add phosphorus tribromide (PBr<sub>3</sub>) (0.4 eq) dropwise to the stirred solution.
- **Reaction:** Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
- **Quenching:** Carefully quench the reaction by slowly adding it to ice-cold water or a saturated sodium bicarbonate solution.
- **Extraction and Purification:** Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography if necessary, though it is often used directly in subsequent steps due to its high reactivity. A similar procedure using (Z)-methyl2-(bromomethyl)-3-phenylacrylate has been reported where it was used as an alkylating agent.<sup>[3]</sup>

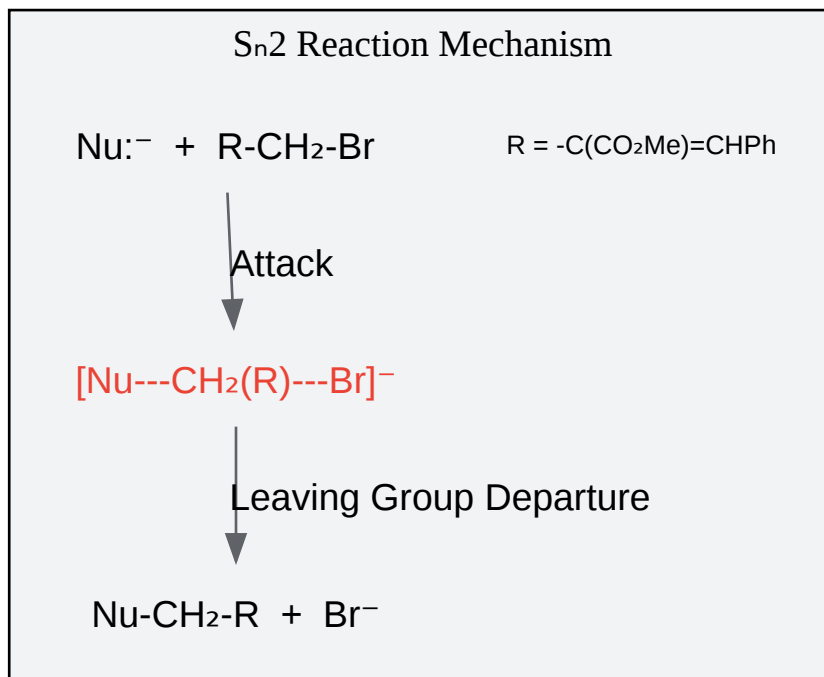
**Causality:** The lone pair on the oxygen of the allylic alcohol attacks the phosphorus of PBr<sub>3</sub>, making the oxygen a good leaving group. A bromide ion then displaces this activated hydroxyl group via an S<sub>N</sub>2 mechanism to yield the final product. The allylic nature of the substrate enhances the rate of this substitution.<sup>[4][5]</sup>

## Chemical Reactivity and Mechanistic Insights

**Methyl 2-(bromomethyl)-3-phenylacrylate** is a bifunctional molecule with two primary sites of reactivity: the electrophilic carbon of the bromomethyl group and the conjugated acrylate system.

### Reactivity as an Alkylating Agent

The primary utility of this compound lies in its capacity as a potent alkylating agent. The C-Br bond is part of an allylic system, which significantly accelerates the rate of nucleophilic substitution ( $S_N2$ ) reactions compared to a standard primary alkyl bromide.[5][6] This enhanced reactivity is due to the stabilization of the  $S_N2$  transition state through conjugation with the adjacent  $\pi$ -system of the acrylate double bond.



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## Sources

- 1. Methyl 2-(bromomethyl)-3-phenylacrylate | C<sub>11</sub>H<sub>11</sub>BrO<sub>2</sub> | CID 5904127 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 2. Baylis-Hillman Reaction [[organic-chemistry.org](https://organic-chemistry.org)]

- [3. \(E\)-Methyl 2-\[\(4-bromo-2-formylphenoxy\)methyl\]-3-phenylacrylate - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [4. Nucleophilic attack on allylic compounds \[ns1.almerja.com\]](#)
- [5. chem.libretexts.org \[chem.libretexts.org\]](#)
- [6. Effect of Allylic Groups on SN2 Reactivity - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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